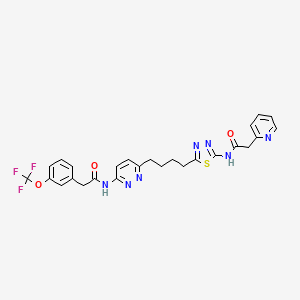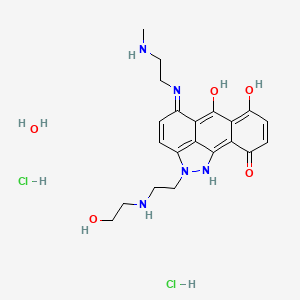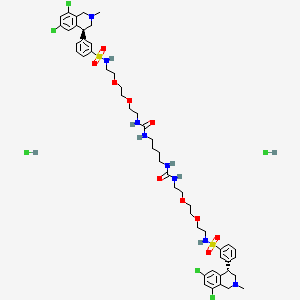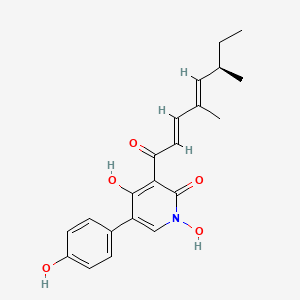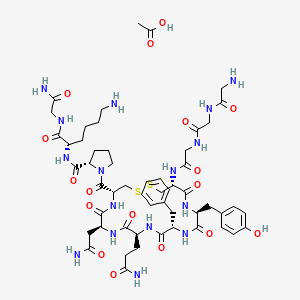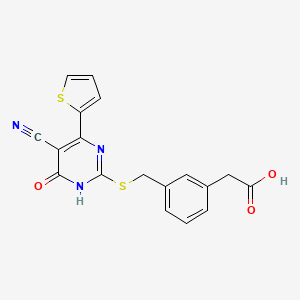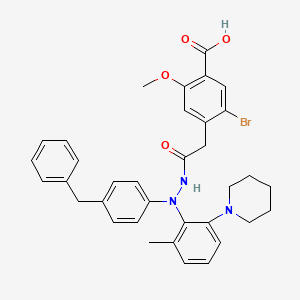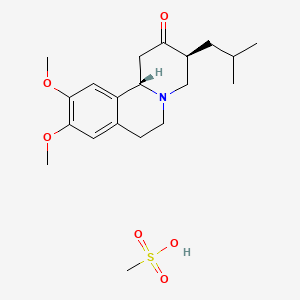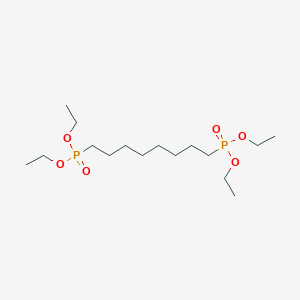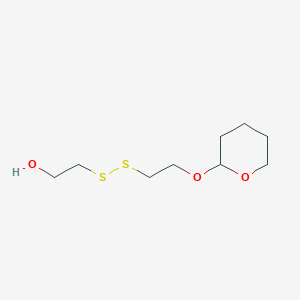
THP-SS-alcohol
Vue d'ensemble
Description
THP-SS-alcohol is a chemical compound that contains a thiol (-SH) and a hydroxyl (-OH) functional group, as well as a tetrahydropyran (THP) ring structure . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
THP-SS-alcohol is used in the synthesis of ADCs . The synthesis of THP rings, an important motif in THP-SS-alcohol, has been reviewed and presented in a systematic way . The strategies for THP synthesis are based on typical retrosynthetic disconnections .Molecular Structure Analysis
The molecular weight of THP-SS-alcohol is 238.37, and its molecular formula is C9H18O3S2 . It contains a THP ring structure, a thiol (-SH), and a hydroxyl (-OH) functional group .Chemical Reactions Analysis
THP-SS-alcohol is used as a linker in the synthesis of ADCs . ADCs are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker .Physical And Chemical Properties Analysis
THP-SS-alcohol has a molecular weight of 238.37 and a molecular formula of C9H18O3S2 . More specific physical and chemical properties such as solubility, boiling point, melting point, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis of Tetrahydropyran
Tetrahydropyran (THP) is an O-containing heterocyclic compound that can be used as a promising solvent or monomer for polymer synthesis . THP-SS-alcohol, also known as tetrahydrofurfuryl alcohol (THFA), can be used for the synthesis of THP. This process involves gaseous-phase hydrogenolysis of THFA over Cu–ZnO/Al2O3 catalysts . The effect of the molar ratio of Cu/Zn/Al, reaction temperature, and hydrogen pressure was investigated .
Protecting Group in Peptide Chemistry
THP-SS-alcohol is recognized as a useful protecting group for alcohols in peptide chemistry . It has several advantages, including low cost, ease of introduction, general stability to most non-acidic reagents, good solubility, and the ease with which it can be removed if the functional group it protects requires manipulation . It is particularly useful for the side-chain protection of serine, threonine, and cysteine and is suitable for the Fmoc/tBu solid-phase peptide synthesis strategy .
Protection of Alcohols
Among the protecting groups for the protection of alcohols, tetrahydropyranylation is one of the most frequently used processes . This is because tetrahydropyrane (THP) ethers are less expensive, easy to deprotect, and stable enough under strong basic media such as Grignard and alkyl lithium reagents, oxidative conditions .
Mécanisme D'action
Target of Action
THP-SS-alcohol is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutic agents designed to target and kill cancer cells while sparing healthy cells .
Mode of Action
The mode of action of THP-SS-alcohol involves its role as a cleavable linker in ADCs . In an ADC, the antibody component binds to a specific antigen on the surface of cancer cells. The drug (cytotoxin) is then released into the cell where it can exert its cytotoxic effects . The linker, in this case, THP-SS-alcohol, is what connects the antibody to the cytotoxin .
Biochemical Pathways
The specific biochemical pathways affected by THP-SS-alcohol would depend on the cytotoxin that it is linked to in the ADC. The cytotoxin, once released inside the cancer cell, can interfere with various cellular processes leading to cell death .
Result of Action
The result of the action of an ADC containing THP-SS-alcohol would be the targeted killing of cancer cells. The ADC allows for the selective delivery of the cytotoxic drug to cancer cells, thereby reducing the impact on healthy cells .
Action Environment
The action environment of THP-SS-alcohol within an ADC is primarily within the tumor microenvironment. The stability, efficacy, and action of the ADC can be influenced by various factors in this environment, including the presence of the target antigen on cancer cells, the pH of the environment, and the presence of reducing agents that can cleave the linker .
Safety and Hazards
In case of skin contact with THP-SS-alcohol, it is advised to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, similar precautions should be taken .
Propriétés
IUPAC Name |
2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3S2/c10-4-7-13-14-8-6-12-9-3-1-2-5-11-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXQKDXLBYDKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCSSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



